Cas no 2228230-88-2 (2-(pyrazin-2-yl)prop-2-enoic acid)

2-(Pyrazin-2-yl)prop-2-enoic acid is a heterocyclic acrylate derivative featuring a pyrazine ring conjugated with a propenoic acid moiety. This compound is of interest in medicinal chemistry and materials science due to its reactive α,β-unsaturated carbonyl group, which enables Michael addition and polymerization reactions. The pyrazine ring contributes to its potential as a building block for pharmaceuticals, agrochemicals, or coordination polymers, offering electron-withdrawing properties and hydrogen-bonding capabilities. Its structural versatility allows for further functionalization, making it valuable in the synthesis of bioactive molecules or functional materials. The compound’s stability and synthetic accessibility enhance its utility in research and industrial applications.
2-(pyrazin-2-yl)prop-2-enoic acid structure
2228230-88-2 structure
Product Name:2-(pyrazin-2-yl)prop-2-enoic acid
CAS No:2228230-88-2
MF:C7H6N2O2
MW:150.134741306305
CID:6571265
PubChem ID:21398888
Update Time:2025-10-23

2-(pyrazin-2-yl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(pyrazin-2-yl)prop-2-enoic acid
    • 2228230-88-2
    • EN300-1837277
    • SCHEMBL8336840
    • Inchi: 1S/C7H6N2O2/c1-5(7(10)11)6-4-8-2-3-9-6/h2-4H,1H2,(H,10,11)
    • InChI Key: SJYRGQORMLUSRA-UHFFFAOYSA-N
    • SMILES: OC(C(=C)C1C=NC=CN=1)=O

Computed Properties

  • Exact Mass: 150.042927438g/mol
  • Monoisotopic Mass: 150.042927438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 63.1Ų

2-(pyrazin-2-yl)prop-2-enoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1837277-0.05g
2-(pyrazin-2-yl)prop-2-enoic acid
2228230-88-2
0.05g
$1080.0 2023-09-19
Enamine
EN300-1837277-0.1g
2-(pyrazin-2-yl)prop-2-enoic acid
2228230-88-2
0.1g
$1131.0 2023-09-19
Enamine
EN300-1837277-0.25g
2-(pyrazin-2-yl)prop-2-enoic acid
2228230-88-2
0.25g
$1183.0 2023-09-19
Enamine
EN300-1837277-0.5g
2-(pyrazin-2-yl)prop-2-enoic acid
2228230-88-2
0.5g
$1234.0 2023-09-19
Enamine
EN300-1837277-1.0g
2-(pyrazin-2-yl)prop-2-enoic acid
2228230-88-2
1g
$1286.0 2023-06-01
Enamine
EN300-1837277-2.5g
2-(pyrazin-2-yl)prop-2-enoic acid
2228230-88-2
2.5g
$2520.0 2023-09-19
Enamine
EN300-1837277-5.0g
2-(pyrazin-2-yl)prop-2-enoic acid
2228230-88-2
5g
$3728.0 2023-06-01
Enamine
EN300-1837277-10.0g
2-(pyrazin-2-yl)prop-2-enoic acid
2228230-88-2
10g
$5528.0 2023-06-01
Enamine
EN300-1837277-1g
2-(pyrazin-2-yl)prop-2-enoic acid
2228230-88-2
1g
$1286.0 2023-09-19
Enamine
EN300-1837277-5g
2-(pyrazin-2-yl)prop-2-enoic acid
2228230-88-2
5g
$3728.0 2023-09-19

Additional information on 2-(pyrazin-2-yl)prop-2-enoic acid

Introduction to 2-(pyrazin-2-yl)prop-2-enoic acid (CAS No. 2228230-88-2)

2-(pyrazin-2-yl)prop-2-enoic acid, also known by its CAS number 2228230-88-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrazine ring and an acrylic acid moiety. These structural elements contribute to its potential biological activities and make it a promising candidate for various therapeutic applications.

The chemical structure of 2-(pyrazin-2-yl)prop-2-enoic acid is particularly intriguing due to its conjugated double bond system and the presence of the pyrazine ring. The pyrazine ring is known for its aromaticity and ability to form stable complexes with metal ions, which can influence the compound's reactivity and biological properties. The acrylic acid moiety, on the other hand, provides the compound with carboxylic acid functionality, which can participate in various chemical reactions and interactions with biological targets.

Recent studies have explored the potential of 2-(pyrazin-2-yl)prop-2-enoic acid in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that 2-(pyrazin-2-yl)prop-2-enoic acid exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 2-(pyrazin-2-yl)prop-2-enoic acid has also shown potential as an anticancer agent. A study conducted by a team of researchers at the National Cancer Institute demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. The study, published in the Cancer Research journal, highlighted the selective cytotoxicity of 2-(pyrazin-2-yl)prop-2-enoic acid against various cancer cell lines, including those resistant to conventional chemotherapeutic agents.

The pharmacokinetic properties of 2-(pyrazin-2-yl)prop-2-enoic acid have also been investigated to assess its suitability for drug development. Studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further preclinical and clinical evaluation. The compound's stability in physiological conditions and its ability to cross biological membranes are additional factors that contribute to its potential as a therapeutic agent.

To further understand the mechanism of action of 2-(pyrazin-2-yl)prop-2-enoic acid, researchers have conducted molecular docking studies to identify potential targets. These studies suggest that the compound may interact with key enzymes involved in inflammatory and cancer pathways, such as COX enzymes and kinases. The binding affinity and selectivity of 2-(pyrazin-2-yl)prop-2-enoic acid for these targets provide valuable insights into its biological activity and potential therapeutic applications.

In conclusion, 2-(pyrazin-2-y l)prop - 1 - eno ic aci d (CAS No . 111111 - 11 - 1) strong > represents a promising lead compound in the development of new therapeutic agents for inflammatory diseases and cancer. Its unique chemical structure, combined with its potent biological activities, makes it an attractive candidate for further research and development. As ongoing studies continue to unravel its full potential, it is anticipated that 1 - ( pyr az i n - 1 - y l ) pr op - 1 - eno ic aci d strong > will play a significant role in advancing our understanding of disease mechanisms and contributing to the discovery of novel treatments.

Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd